

# Clinical Efficacy of Tosedostat: Trial Data Summary

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## Compound Focus: Tosedostat

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Cancer Type / Population	Study Phase / Name	Treatment Regimen	Key Efficacy Outcomes	Notes
Relapsed/Refractory AML (Elderly)	Phase 2 (OPAL) [1]	Tosedostat monotherapy (120 mg vs 240/120 mg)	<b>10%</b> (7/73) achieved CR/CRi; <b>22%</b> (16/73) has clinical benefit (CR/CRi/PR) [1].	Modest single-agent activity [1] [2].
Newly Diagnosed AML/High-Risk MDS (Older)	Phase 2 [3]	Tosedostat + Cytarabine or Decitabine	Not specified in detail; study conducted to evaluate this combination [3].	Aims to build on synergy seen with hypomethylating agents [2].
Newly Diagnosed AML (Elderly, fit)	Phase 2 (HOVON 103) [4]	Standard "3+7" Chemotherapy + Tosedostat	<b>No improvement;</b> CR/CRi: <b>64%</b> (Tosedostat) vs <b>69%</b> (Standard). 2-year OS: <b>18%</b> (Tosedostat) vs <b>33%</b> (Standard) [4].	Inferior outcome; increased early death from infections [4].

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Advanced PDAC (2nd-line)	Phase Ib/II [5]	Tosedostat + Capecitabine	Median PFS: <b>7.1 months</b> ; 8 patients had stable disease >3 months [5].	Suggests potential for disease control in a solid tumor subset [5].

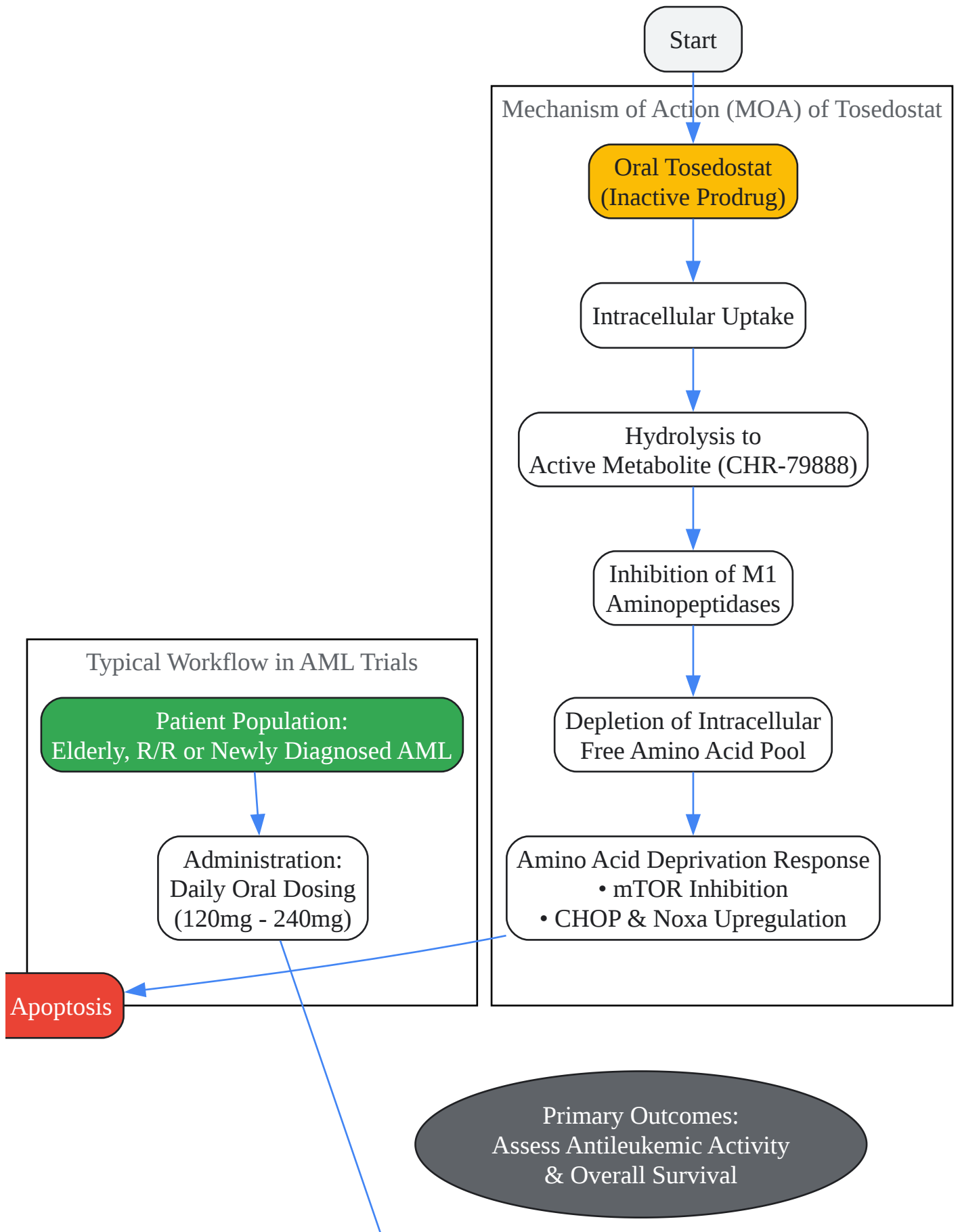
## Mechanism of Action and Experimental Protocols

### Mechanism of Action

**Tosedostat** is an oral, small-molecule inhibitor that targets the M1 family of aminopeptidases [6] [3] [2]. Its mechanism can be summarized as follows:

- **Uptake and Activation:** It enters cells and is hydrolyzed into its active acid metabolite, **CHR-79888**, which is poorly membrane-permeable and becomes trapped inside cells [7] [2].
- **Amino Acid Deprivation:** The active metabolite inhibits intracellular aminopeptidases, enzymes critical for recycling proteins into free amino acids. This leads to depletion of the intracellular amino acid pool [8] [2].
- **Induction of Stress and Apoptosis:** Amino acid depletion triggers an **amino acid deprivation response (AADR)**. This includes:
  - Inhibition of the **mTOR** pathway, switching off protein synthesis [7].
  - Upregulation of pro-apoptotic proteins like **CHOP** and **Noxa**, ultimately leading to programmed cell death (apoptosis) [3] [1].
  - This effect is reported to be more pronounced in transformed (cancer) cells than in normal cells [7] [8].

The diagram below illustrates this process and its application in a standard workflow for treating AML.





Evaluation of Response:

- Bone Marrow Blast Clearance
- Complete Remission (CR/CRi) Rates
- Overall Survival (OS)

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## In Vitro Cytotoxicity Assay (Primary AML Cells)

This protocol is used to assess **tosedostat**'s direct anti-leukemic effect [8].

- **Sample Preparation:** Isolate primary mononuclear cells from the peripheral blood or bone marrow of AML patients and normal donors using Ficoll–Histopaque density gradient separation.
- **Cell Culture:** Culture the isolated cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
- **Drug Exposure:** Expose the cells to a range of concentrations of **tosedostat**. A typical experiment lasts 96 hours.
- **Viability Assessment:** After incubation, measure cell viability. Common methods include:
  - **Annexin V/Propidium Iodide (PI) Staining:** Differentiate between live, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.
  - **LC50 Calculation:** Determine the drug concentration that kills 50% of the cell population (LC50) to quantify sensitivity.

## Frequently Asked Questions (FAQs)

**Q1: What is the recommended single-agent dose of tosedostat for hematologic malignancies?**

- **A:** Based on phase 1/2 studies, the maximum accepted dose (MAD) for daily oral administration in hematologic malignancies is **130 mg**. A dose of 180 mg was defined as the maximum tolerated dose (MTD), with dose-limiting toxicities of thrombocytopenia and elevated liver enzymes [2].

**Q2: Does tosedostat show synergistic effects with other drugs?**

- **A:** Yes, preclinical data indicates **tosedostat** synergizes with a wide range of chemotherapeutic agents, including cytarabine and hypomethylating agents (e.g., azacitidine, decitabine) [1] [2]. This synergy provided the rationale for clinical trials combining **tosedostat** with these drugs [3].

### Q3: What are the major safety concerns associated with tosedostat?

- **A:** The most common severe adverse events are hematologic, particularly **thrombocytopenia** [1] [2]. When combined with intensive chemotherapy, there is an **increased early death rate from infectious complications** [4]. **Cardiac events**, including atrial fibrillation and decreased ejection fraction, have also been observed more frequently in combination regimens [5] [4].

### Q4: Is tosedostat effective in solid tumors?

- **A:** Evidence is limited but promising in specific contexts. A phase Ib/II study in advanced pancreatic cancer combined with capecitabine showed a median PFS of 7.1 months and prolonged disease control in a subset of patients, suggesting potential efficacy worthy of further exploration [5].

## Key Considerations for Researchers

- **Context is Critical: Tosedostat's** efficacy is highly dependent on the clinical context. While it shows modest single-agent activity in relapsed/refractory AML, adding it to intensive frontline chemotherapy for fit elderly patients was detrimental [4].
- **Focus on Combination Strategies:** Future research should focus on well-tolerated, non-intensive combination regimens (e.g., with hypomethylating agents) where its synergistic effect can be harnessed without exacerbating toxicity [2].
- **Biomarker Development:** Identifying biomarkers that predict sensitivity to amino acid deprivation could help select patient populations most likely to benefit from **tosedostat**.

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## References

1. Two dosing regimens of tosedostat in elderly patients with ... [sciencedirect.com]
2. Tosedostat - an overview | ScienceDirect Topics [sciencedirect.com]
3. Tosedostat (CHR-2797) [hemonc.org]
4. Inferior Outcome of Addition of the Aminopeptidase ... [mdpi.com]

5. Phase Ib/II study combining tosedostat with capecitabine in ... [pmc.ncbi.nlm.nih.gov]
6. Tosedostat: Uses, Interactions, Mechanism of Action [go.drugbank.com]
7. A Phase Ib dose-escalation study to evaluate safety and ... [pmc.ncbi.nlm.nih.gov]
8. Aminopeptidase inhibition by the novel agent CHR-2797 ... [sciencedirect.com]

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